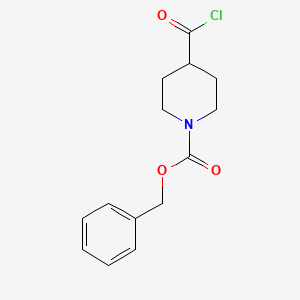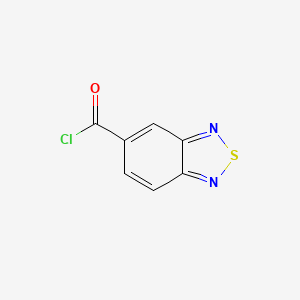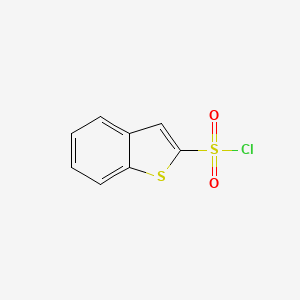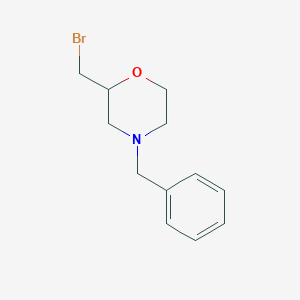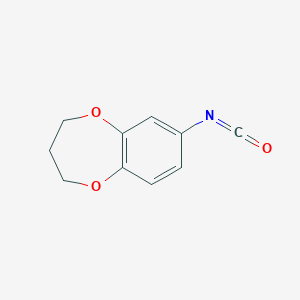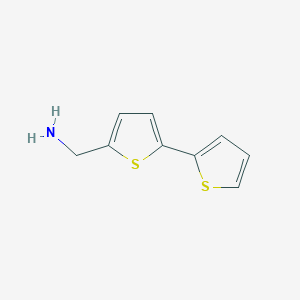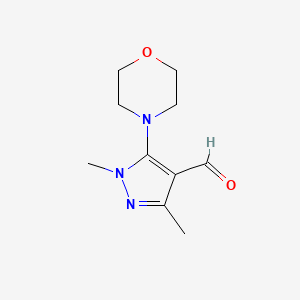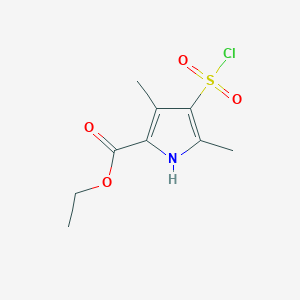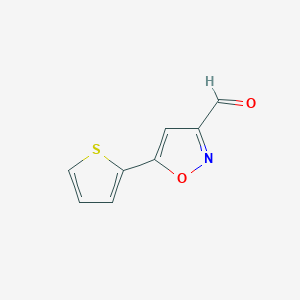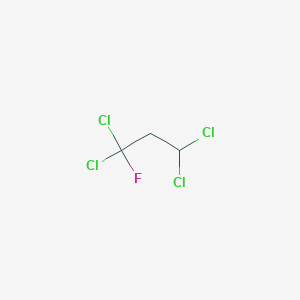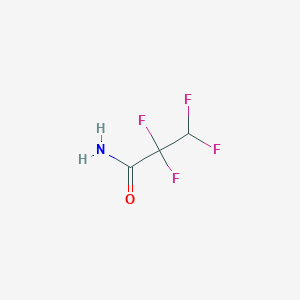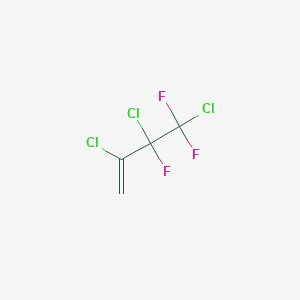![molecular formula C13H8F3NO2 B1333501 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde CAS No. 338967-16-1](/img/structure/B1333501.png)
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde, also known as 6-TFMPN, is a chemical compound that has gained attention in the fields of medicinal and organic chemistry due to its potential applications in various fields of research and industry. It has a molecular weight of 267.20 g/mol .
Molecular Structure Analysis
The molecular formula of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is C13H8F3NO2 . The InChI code is 1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H . The Canonical SMILES is C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F .Physical And Chemical Properties Analysis
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is a solid at ambient temperature . It has a boiling point of 51-54°C . The compound has a topological polar surface area of 39.2 Ų and a complexity of 309 .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Hasan and Shalaby (2016) discusses the synthesis of a similar compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, highlighting its molecular structure and spectroscopic properties. This research demonstrates the application of such compounds in chemistry science, emphasizing their novel synthetic pathways and properties (Hasan & Shalaby, 2016).
Chemical Synthesis Potential
- In 2007, Attaby et al. investigated the synthetic potentiality of nicotinaldehyde in forming heterocyclic compounds, which are significant in the pharmaceutical industry. The study elaborates on the synthesis of various heterocyclic derivatives, demonstrating the chemical versatility of nicotinaldehyde-related compounds (Attaby et al., 2007).
Intermediate in Anti-Infective Agents
- Mulder et al. (2013) described the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This highlights the use of trifluoromethylated nicotinaldehyde derivatives in medicinal chemistry (Mulder et al., 2013).
Development of Dielectric Materials
- Research by Bong et al. (2017) into polyimides containing a trifluoromethyl group reveals applications in developing high-performance dielectric materials. These materials are significant for their improved thermal stability and low dielectric constants (Bong et al., 2017).
Use in Fluorescence Probes
- Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, using derivatives of phenoxy compounds. This study underscores the utility of such compounds in biological and chemical applications (Setsukinai et al., 2003).
Application in Chemical Reactions
- Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, demonstrating the practical utility of these reactions in synthesizing potent inhibitors, relevant in pharmaceutical and chemical industries (Egami et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGLLSGNJQMBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380572 |
Source


|
| Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde | |
CAS RN |
338967-16-1 |
Source


|
| Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


